molecular formula C21H13ClF2N2O2 B14149145 N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide CAS No. 528831-31-4

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide

Cat. No.: B14149145
CAS No.: 528831-31-4
M. Wt: 398.8 g/mol
InChI Key: IWLVWHXRHHYEHD-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide is a complex organic compound that features a benzoxazole ring system substituted with chloro and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide typically involves multiple steps. One common method includes the condensation of 2-chloro-4,5-difluoroaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate, which is then cyclized to form the benzoxazole ring under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-fluorobenzamide
  • 2-chloro-4,5-difluorobenzoic acid
  • 2-chloro-N-(2,4-difluorophenyl)nicotinamide

Uniqueness

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide is unique due to its specific substitution pattern and the presence of both chloro and difluoro groups on the benzoxazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

528831-31-4

Molecular Formula

C21H13ClF2N2O2

Molecular Weight

398.8 g/mol

IUPAC Name

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide

InChI

InChI=1S/C21H13ClF2N2O2/c1-11-4-2-3-5-13(11)20(27)25-12-6-7-19-18(8-12)26-21(28-19)14-9-16(23)17(24)10-15(14)22/h2-10H,1H3,(H,25,27)

InChI Key

IWLVWHXRHHYEHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4Cl)F)F

Origin of Product

United States

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